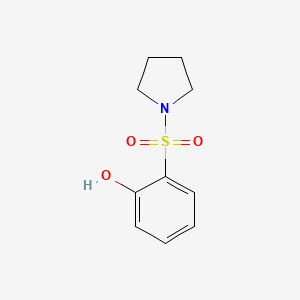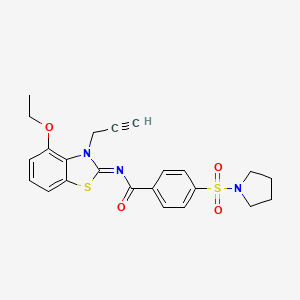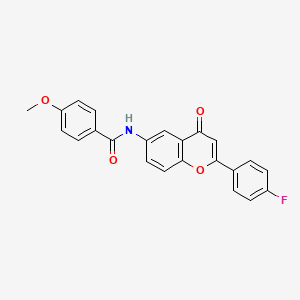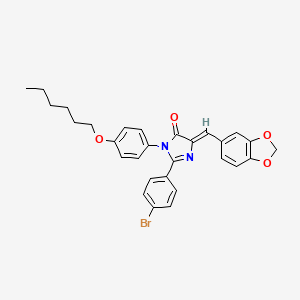![molecular formula C20H15FN2O5 B2891448 Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-59-5](/img/no-structure.png)
Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
Chemical Reactions Analysis
The compound is used in condensation reactions with diamines. This process involves C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.20 .Applications De Recherche Scientifique
Synthesis and Chemical Modification
Stannyl Radical-Mediated Cleavage
A methodology involving the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones provides a route to synthesize α-fluoro esters. This process represents a novel approach for the desulfonylation and introduction of fluorine into organic compounds, showcasing the compound's role in synthetic organic chemistry (Wnuk, Ríos, Khan, & Hsu, 2000).
Organic Fluorine Compounds
Research into the reactions of α-fluoro-β-keto-esters, including ethyl 2,4-difluoroacetoacetate and its analogs, demonstrates the compound's utility in the synthesis of pyrimidines and other heterocycles. This work highlights the potential of fluorinated esters in medicinal chemistry and the development of new pharmaceuticals (Bergmann, Shahak, & Grünwald, 1967).
Biological Evaluation and Applications
Synthesis of Pyrazolopyrimidines
A study detailing the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the importance of ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate in the development of new therapeutic agents. These compounds were evaluated for their cytotoxic and enzyme inhibition activities, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Quinazolinone-Based Derivative as a Dual Inhibitor
The preparation and evaluation of a new quinazolinone-based derivative, described as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, underline the compound's significance in cancer research. This derivative exhibited potent cytotoxic activity against various cancer cell lines and showed potential as an effective anti-cancer agent, demonstrating the compound's applicability in targeted cancer therapy (Riadi et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets (PPARs) as a potent triple-acting agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
The activation of PPARs affects various biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .
Pharmacokinetics
The compound’s potent activity suggests it may have good bioavailability .
Result of Action
The activation of PPARs by this compound can lead to a variety of molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and potential anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the presence of other compounds, pH, temperature, and the specific cellular environment.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-4,6-dioxo-3,4-dihydropyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dioxo-3,4-dihydropyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-amino-4,6-dioxo-3,4-dihydropyrimidine in the presence of a catalyst such as p-toluenesulfonic acid or triethylamine to form Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate." ] } | |
Numéro CAS |
877657-59-5 |
Formule moléculaire |
C20H15FN2O5 |
Poids moléculaire |
382.347 |
Nom IUPAC |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
Clé InChI |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)


![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)


![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

